7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride
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Overview
Description
“7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride” is a chemical compound with the CAS Number: 2387596-84-9 . Its molecular weight is 167.61 . The IUPAC name for this compound is 7-fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10FNO.ClH/c7-5-1-6(9-2-5)3-8-4-6;/h5,8H,1-4H2;1H .Scientific Research Applications
Synthesis of Novel Compounds for Drug Discovery
Researchers have developed robust and step-economic routes to synthesize new classes of thia/oxa-azaspiro[3.4]octanes, including compounds similar to 7-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride. These compounds are designed as multifunctional, structurally diverse modules for drug discovery, with some approaches focusing on enantioselective synthesis to enhance their potential utility in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).
Structural and Conformational Analysis
A comprehensive structural and conformational analysis of 1‐oxaspiro[2.5]octane and 1‐oxa‐2‐azaspiro[2.5]octane derivatives was performed using NMR spectroscopy. This study provided insights into the relative configuration and preferred conformations of these compounds, crucial for understanding their reactivity and potential interactions in biological systems (Montalvo-González & Ariza-Castolo, 2012).
Exploration of Antibacterial Agents
The spirocyclic derivatives of widely known antibiotics, such as ciprofloxacin, incorporating 1-oxa-9-azaspiro[5.5]undecane structures, have been explored for their antibacterial activity against respiratory pathogens. These efforts aim to develop potent antibacterial drugs with a novel mode of action, highlighting the versatility of spirocyclic compounds in drug design (Lukin et al., 2022).
Synthetic Methodologies
Advanced synthetic methodologies have been developed for creating spirocyclic compounds, including those related to 7-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride. These methods provide access to a wide array of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery (Wipf, Stephenson, & Walczak, 2004).
Crystal Structure Analysis
The crystal and molecular structure of compounds structurally related to 7-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride has been elucidated, providing valuable information on their conformation and potential intermolecular interactions. Such studies are fundamental for the rational design of new compounds with desired biological properties (Manjunath et al., 2011).
Safety And Hazards
properties
IUPAC Name |
7-fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO.ClH/c7-5-1-6(9-2-5)3-8-4-6;/h5,8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZHTRQUNDSJGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC12CNC2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride |
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